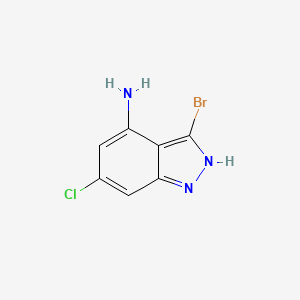

3-Bromo-6-chloro-1H-indazol-4-amine

Vue d'ensemble

Description

3-Bromo-6-chloro-1H-indazol-4-amine (BCI) is an organic compound that is used in scientific research and laboratory experiments. BCI has a wide range of applications, including as a reagent in organic synthesis, as a reactant in catalytic reactions, and as a structural component in various compounds. BCI is also used as a probe for studying the structure and function of proteins and other biological molecules.

Applications De Recherche Scientifique

Synthèse de Lenacapavir

3-Bromo-6-chloro-1H-indazol-4-amine: est un intermédiaire clé dans la synthèse de Lenacapavir, un puissant inhibiteur de la capside utilisé dans le traitement des infections à VIH-1 . La synthèse du composé implique une bromation régiosélective et la formation d'hétérocycles, offrant une voie potentiellement économique pour la production à grande échelle.

Activité antitumorale

Les dérivés de l'indazole, y compris ceux synthétisés à partir de This compound, ont été étudiés pour leurs propriétés antitumorales . Ces composés présentent des activités inhibitrices contre diverses lignées cellulaires cancéreuses humaines, telles que les cellules pulmonaires, leucémiques, prostatiques et hépatocarcinomes.

Traitement de la maladie d'Alzheimer

La structure du composé se retrouve dans des substances qui présentent un potentiel de traitement de la maladie d'Alzheimer . Elle fait partie de la classe privilégiée de structures hétérocycliques communes à de nombreux composés biologiquement actifs.

Traitement de la carence en fer

Les 3-aminoindazoles, qui peuvent être dérivés de This compound, ont été développés comme traitements potentiels de la carence en fer .

Inhibition des récepteurs des tyrosine kinases

Certains dérivés de l'indazole sont de puissants inhibiteurs des récepteurs des tyrosine kinases et sont utilisés pour supprimer la croissance tumorale . Cette application est cruciale dans le développement de thérapies anticancéreuses.

Agents antiprolifératifs

Le composé a été associé à la synthèse de carboxamides d'indazole ayant une activité antiproliférative, efficace contre une gamme de lignées cellulaires néoplasiques et provoquant un blocage de la phase G0-G1 du cycle cellulaire .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indazole derivatives have been associated with the inhibition, regulation, and modulation of kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cellular processes such as cell cycle regulation and volume regulation .

Mode of Action

Indazole derivatives, including this compound, are known to interact with their targets (such as kinases) and modulate their activity . This modulation can result in changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and volume regulation .

Result of Action

Based on its potential interaction with kinases, it can be inferred that it may have effects on cellular processes regulated by these kinases .

Action Environment

This compound, like other indazole derivatives, holds promise for therapeutic applications due to its potential interaction with key cellular kinases .

Analyse Biochimique

Biochemical Properties

3-Bromo-6-chloro-1H-indazol-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with tyrosine kinase receptors, which are critical for cell signaling and growth regulation . By binding to these receptors, this compound can inhibit their activity, leading to the suppression of tumor growth. Additionally, this compound has been found to interact with glycogen synthase kinase 3β, an enzyme involved in various cellular processes, including glycogen metabolism and cell differentiation . The nature of these interactions is primarily inhibitory, as this compound binds to the active sites of these enzymes, preventing their normal function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating the p53/MDM2 pathway, leading to cell death . Additionally, this compound can alter gene expression by inhibiting transcription factors that are essential for cell proliferation. In terms of cellular metabolism, this compound has been shown to disrupt the normal metabolic flux, leading to reduced energy production and cell viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound binds to the ATP-binding sites of tyrosine kinase receptors, thereby inhibiting their phosphorylation activity . This inhibition prevents the downstream signaling required for cell growth and division. Furthermore, this compound can inhibit enzyme activity by binding to the catalytic sites of glycogen synthase kinase 3β, leading to reduced enzyme function . These binding interactions result in changes in gene expression, as the inhibition of key signaling pathways can alter the transcription of genes involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function. For instance, prolonged treatment with this compound has been shown to cause sustained inhibition of cell growth and increased apoptosis in cancer cell lines . These long-term effects are likely due to the persistent inhibition of critical signaling pathways and enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt normal cellular function. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound has been shown to inhibit glycogen synthase kinase 3β, which plays a critical role in glycogen metabolism . Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in energy production and cellular respiration . These interactions can lead to changes in metabolite levels, resulting in altered cellular metabolism and reduced cell viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound has been found to interact with ATP-binding cassette transporters, which are responsible for its uptake and efflux in cells . Additionally, this compound can bind to serum albumin, facilitating its distribution in the bloodstream and tissues . These interactions influence the localization and accumulation of the compound, affecting its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications direct the compound to organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling.

Propriétés

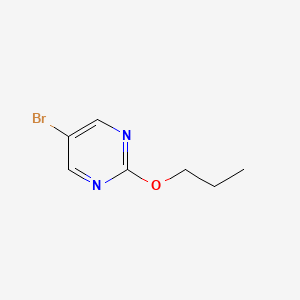

IUPAC Name |

3-bromo-6-chloro-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPLPWGRNWDWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646323 | |

| Record name | 3-Bromo-6-chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-95-9 | |

| Record name | 3-Bromo-6-chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)